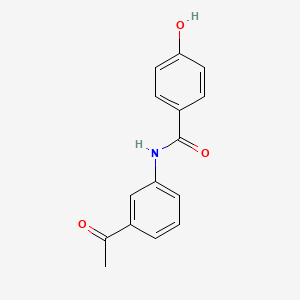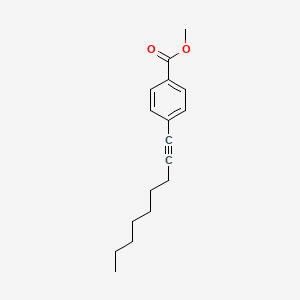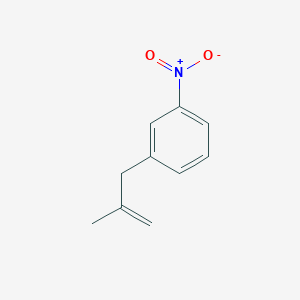![molecular formula C15H9ClF3NO B12532936 2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole CAS No. 820240-98-0](/img/structure/B12532936.png)
2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to a benzoxazole moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 4-chloro-3-(trifluoromethyl)aniline. This intermediate is then subjected to a cyclization reaction with 2-amino-5-methylphenol under acidic conditions to form the desired benzoxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the trifluoromethyl group or other parts of the molecule.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .
Applications De Recherche Scientifique
2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its analgesic and anti-inflammatory properties.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mécanisme D'action
The mechanism of action of 2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes, thereby modulating their activity. The trifluoromethyl group enhances its binding affinity and selectivity, while the benzoxazole ring provides structural stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: This compound shares the trifluoromethyl and chloro groups but has a different core structure, leading to different biological activities.
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Another structurally related compound used in the synthesis of various derivatives.
Uniqueness
2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole is unique due to its combination of a benzoxazole ring with a trifluoromethyl-substituted phenyl group. This combination imparts distinct electronic and steric properties, making it valuable in both medicinal chemistry and materials science .
Propriétés
Numéro CAS |
820240-98-0 |
|---|---|
Formule moléculaire |
C15H9ClF3NO |
Poids moléculaire |
311.68 g/mol |
Nom IUPAC |
2-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C15H9ClF3NO/c1-8-2-5-13-12(6-8)20-14(21-13)9-3-4-11(16)10(7-9)15(17,18)19/h2-7H,1H3 |
Clé InChI |
DXVLAFPRDZSPMG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol](/img/structure/B12532859.png)


![ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B12532885.png)




![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3,3-trimethylbutanamide](/img/structure/B12532916.png)

![Propanedioic acid, [(2-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B12532929.png)


![Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate](/img/structure/B12532948.png)
